molecular formula C17H15FN4O2 B2382288 N-(3-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-16-9

N-(3-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2382288
CAS No.: 871323-16-9
M. Wt: 326.331
InChI Key: SDHQAFUKPSLSBZ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring:

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 3-fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic substitution reaction where the triazole ring is reacted with a methoxyphenyl halide.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary but often involve the use of catalysts like palladium or copper and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • This compound

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and methoxyphenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

N-(3-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives , which are recognized for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the realms of antimicrobial and anticancer therapies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of fluorine and methoxy groups enhances its pharmacological properties.

Property Details
IUPAC Name This compound
Molecular Formula C17H15FN4O2
CAS Number 871323-16-9
Molecular Weight 314.32 g/mol

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity , including antifungal and antibacterial effects. The specific compound has been evaluated for its efficacy against various pathogens:

  • Antifungal Activity : The triazole ring is known to inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This inhibition leads to the disruption of fungal cell membrane integrity.
  • Antibacterial Activity : Studies have shown that triazoles can interfere with bacterial cell wall synthesis and protein production.

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent. The mechanism involves the inhibition of cancer cell proliferation through the following pathways:

  • Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.
  • Apoptosis Induction : Triggers programmed cell death via intrinsic pathways.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Binds to enzymes involved in critical metabolic pathways.
  • Receptor Modulation : Alters receptor activity that regulates cellular responses.

Case Study 1: Anticancer Activity Evaluation

In a study conducted on various cancer cell lines (e.g., MDA-MB-231 and MCF-7), the compound demonstrated notable cytotoxicity with IC50 values indicating effective inhibition of cell growth:

Cell Line IC50 Value (µM)
MDA-MB-23119.73
MCF-717.83

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results highlighted that the compound exhibited potent activity against selected strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Properties

IUPAC Name

N-(3-fluorophenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c1-11-16(17(23)19-13-7-5-6-12(18)10-13)20-21-22(11)14-8-3-4-9-15(14)24-2/h3-10H,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHQAFUKPSLSBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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